molecular formula C15H11FN2O2S B6452024 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione CAS No. 2640823-03-4

3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione

Cat. No. B6452024
CAS RN: 2640823-03-4
M. Wt: 302.3 g/mol
InChI Key: LCWNISLBQOKQAM-UHFFFAOYSA-N
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Description

The compound “3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione” is a complex organic molecule. It contains a cyclobutene ring, which is a four-membered carbon ring, and two amine groups attached to a fluorophenyl group and a thiophenyl group respectively. The molecule also contains a dione group, which consists of two carbonyl (C=O) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutene ring, the introduction of the dione group, and the attachment of the fluorophenyl and thiophenyl groups via the amine linkages. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutene ring could impart some strain to the molecule, as four-membered rings are known to be less stable than five- or six-membered rings. The electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine groups could potentially engage in reactions with acids or electrophiles. The dione group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the fluorine atom could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amines and the dione could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study and application of this compound could be a potential area of research. Its unique structure could make it interesting for studies in organic synthesis or medicinal chemistry .

properties

IUPAC Name

3-(4-fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-9-3-5-10(6-4-9)18-13-12(14(19)15(13)20)17-8-11-2-1-7-21-11/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWNISLBQOKQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobut-3-ene-1,2-dione

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